molecular formula C15H28N2O2 B7509284 2-(2,6-Dimethylmorpholin-4-yl)-1-(2,6-dimethylpiperidin-1-yl)ethanone

2-(2,6-Dimethylmorpholin-4-yl)-1-(2,6-dimethylpiperidin-1-yl)ethanone

Cat. No. B7509284
M. Wt: 268.39 g/mol
InChI Key: BSRMMUJMDWPTDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,6-Dimethylmorpholin-4-yl)-1-(2,6-dimethylpiperidin-1-yl)ethanone is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is also known as DMPE and is a ketone derivative of morpholine and piperidine.

Mechanism of Action

The exact mechanism of action of 2-(2,6-Dimethylmorpholin-4-yl)-1-(2,6-dimethylpiperidin-1-yl)ethanone is not fully understood. However, it has been proposed that this compound acts on the GABAergic system, which plays a crucial role in the regulation of neuronal excitability. It has also been suggested that this compound may modulate the activity of voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons.
Biochemical and Physiological Effects:
Studies have shown that 2-(2,6-Dimethylmorpholin-4-yl)-1-(2,6-dimethylpiperidin-1-yl)ethanone exhibits anticonvulsant, analgesic, and anti-inflammatory effects. It has been reported to reduce the frequency and severity of seizures in animal models of epilepsy. Additionally, it has been shown to reduce pain and inflammation in animal models of neuropathic pain and inflammation.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(2,6-Dimethylmorpholin-4-yl)-1-(2,6-dimethylpiperidin-1-yl)ethanone in lab experiments is its high potency and selectivity. This allows for the use of lower concentrations of the compound, reducing the risk of toxicity and side effects. However, one of the limitations of using this compound is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on 2-(2,6-Dimethylmorpholin-4-yl)-1-(2,6-dimethylpiperidin-1-yl)ethanone. One area of interest is the development of new analogs of this compound with improved potency and selectivity. Another area of interest is the investigation of the potential applications of this compound in the treatment of other neurological and psychiatric disorders, such as depression and anxiety. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on the GABAergic system and voltage-gated sodium channels.

Synthesis Methods

The synthesis of 2-(2,6-Dimethylmorpholin-4-yl)-1-(2,6-dimethylpiperidin-1-yl)ethanone involves the reaction of 2,6-dimethylmorpholine and 2,6-dimethylpiperidine with ethyl chloroacetate in the presence of a base. The resulting product is then subjected to hydrolysis to yield 2-(2,6-Dimethylmorpholin-4-yl)-1-(2,6-dimethylpiperidin-1-yl)ethanone. This synthesis method has been reported to have a high yield and purity of the final product.

Scientific Research Applications

2-(2,6-Dimethylmorpholin-4-yl)-1-(2,6-dimethylpiperidin-1-yl)ethanone has been investigated for its potential applications in the field of medicinal chemistry. Studies have shown that this compound exhibits anticonvulsant, analgesic, and anti-inflammatory properties. Additionally, it has been reported to have potential applications in the treatment of neuropathic pain, anxiety, and depression.

properties

IUPAC Name

2-(2,6-dimethylmorpholin-4-yl)-1-(2,6-dimethylpiperidin-1-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N2O2/c1-11-6-5-7-12(2)17(11)15(18)10-16-8-13(3)19-14(4)9-16/h11-14H,5-10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSRMMUJMDWPTDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(N1C(=O)CN2CC(OC(C2)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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